1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
Overview
Description
Scientific Research Applications
Chemoselective Functionalization
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine is notable for its potential in chemoselective functionalization. Studies demonstrate the chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, using catalytic amination. This process selectively substitutes the bromide, enabling the creation of diverse chemical structures for various applications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Radiosynthesis for Imaging
The compound's derivatives are useful in radiosynthesis, particularly in creating 2-amino-5-[18F]fluoropyridines. This process, involving palladium-catalyzed reaction and radiofluorination, is crucial for medical imaging techniques like Positron Emission Tomography (PET), providing insights into biological processes at the molecular level (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Antibacterial Activity
Compounds structurally similar to 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine have been synthesized for their potent antibacterial properties. These compounds target Gram-positive pathogens and show promising activity against resistant strains like MRSA, PRSP, and VRE (Inagaki, Miyauchi, Miyauchi, Kawato, Ohki, Matsuhashi, Kawakami, Takahashi, & Takemura, 2003).
Versatile Synthesis Applications
Its structural analogs are involved in the versatile synthesis of disubstituted fluoropyridines and pyridones. This application is significant in medicinal chemistry, where the ability to create variously substituted pyridines and pyridones can lead to the development of new drugs and materials (Sutherland & Gallagher, 2003).
Mechanism of Action
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAQZOXRVLGRPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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